molecular formula C9H9ClN4O B13675037 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13675037
M. Wt: 224.65 g/mol
InChI Key: PMFBOYNTYHGEQJ-UHFFFAOYSA-N
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Description

5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: It is studied for its herbicidal and pesticidal properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the chlorine substituent.

    5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole: Lacks the methoxy group.

    5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole: Has a methyl group instead of a methoxy group.

Uniqueness

The presence of both the chlorine and methoxy substituents in 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole imparts unique chemical and biological properties, making it a versatile compound for various applications. The combination of these substituents can enhance its reactivity and specificity in different chemical reactions and biological interactions.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-15-7-3-2-5(4-6(7)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBOYNTYHGEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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